molecular formula C8H16CoO2 B085861 Cobalt bis(2-ethylhexanoate) CAS No. 136-52-7

Cobalt bis(2-ethylhexanoate)

Cat. No. B085861
Key on ui cas rn: 136-52-7
M. Wt: 203.14 g/mol
InChI Key: AAZSASWTJCLJGM-UHFFFAOYSA-N
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Patent
US05443698

Procedure details

The electrochemical reaction was carried out in a reaction cell containing 20.0 g (0.138 mole) of 2-ethylhexanoic acid, 10.0 g mineral spirits and 40.0 g of 0.1N sodium hydroxide. A cobalt rod was used as the anode and platinum foil as the cathode. The connections were made and direct current was passed through the cell. After passing 14,645 coulombs of electricity, the electrosynthesis process was terminated and the weight of the cobalt consumed in the reaction was determined. 3.68 g (0.062 mole) cobalt was consumed. The organics were separated from the aqueous phase and were dried under reduced pressure resulting in a violet solution of cobalt octoate in mineral spirits that contained 10.1% cobalt.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.68 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
cobalt octoate

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([OH:6])=[O:5])[CH3:2].[OH-].[Na+].[Co:13]>[Pt]>[CH3:10][CH2:9][CH2:8][CH2:7][CH:3]([C:4]([O-:6])=[O:5])[CH2:1][CH3:2].[CH3:10][CH2:9][CH2:8][CH2:7][CH:3]([C:4]([O-:6])=[O:5])[CH2:1][CH3:2].[Co+2:13] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Name
mineral spirits
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Three
Name
Quantity
3.68 g
Type
reactant
Smiles
[Co]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The electrochemical reaction
CUSTOM
Type
CUSTOM
Details
the electrosynthesis process was terminated
CUSTOM
Type
CUSTOM
Details
the weight of the cobalt consumed in the reaction
CUSTOM
Type
CUSTOM
Details
The organics were separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
were dried under reduced pressure

Outcomes

Product
Name
cobalt octoate
Type
product
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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